molecular formula C28H32FNO3 B3945579 N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide

N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide

Cat. No.: B3945579
M. Wt: 449.6 g/mol
InChI Key: ZPUAFDXIOKZSHO-UHFFFAOYSA-N
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Description

N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide is a complex organic compound that belongs to the class of carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the fluorophenyl group, and the attachment of the dimethyloxan moiety. Common reagents used in these reactions include benzyl chloride, furan-2-carboxylic acid, and 4-fluorobenzyl bromide. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
  • N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)-1-propanamine

Uniqueness

N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the fluorophenyl group, in particular, contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FNO3/c1-28(2)19-23(15-18-33-28)25(22-10-12-24(29)13-11-22)14-16-30(20-21-7-4-3-5-8-21)27(31)26-9-6-17-32-26/h3-13,17,23,25H,14-16,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUAFDXIOKZSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CCN(CC2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide
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N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide
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N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide
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N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propyl]furan-2-carboxamide

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